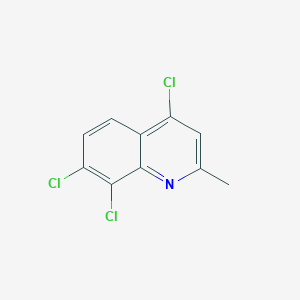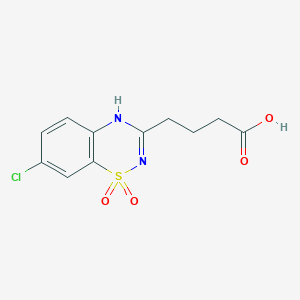![molecular formula C15H25CoP2-3 B033587 Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] CAS No. 105267-82-1](/img/structure/B33587.png)
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cobalt-based organometallic complex that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] is not fully understood. However, studies have suggested that this compound may act as a catalyst in organic synthesis reactions. It may also interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] are not well characterized. However, studies have suggested that this compound may have potential therapeutic effects in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] in lab experiments is its unique properties, which may allow for the synthesis of new compounds and materials. However, one limitation is the potential toxicity of this compound, which may require special handling and disposal procedures.
Future Directions
There are several future directions for the study of Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]. One direction is the further investigation of its catalytic properties in organic synthesis reactions. Another direction is the study of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the synthesis of new compounds and materials using this compound as a precursor may be an area of future research.
Synthesis Methods
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] can be synthesized through various methods. One of the most common methods involves the reaction of cobaltocene with 2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete in the presence of a Lewis acid. Another method involves the reaction of cobalt carbonyl with 2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete in the presence of a reducing agent.
Scientific Research Applications
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] has potential applications in various scientific fields. This compound has been studied for its catalytic properties in organic synthesis. It has also been studied for its potential as a magnetic material and as a precursor for the synthesis of magnetic nanoparticles. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
CAS RN |
105267-82-1 |
|---|---|
Molecular Formula |
C15H25CoP2-3 |
Molecular Weight |
326.24 g/mol |
InChI |
InChI=1S/C10H20P2.C5H5.Co/c1-9(2,3)7-11-8(12-7)10(4,5)6;1-2-4-5-3-1;/h11-12H,1-6H3;1-5H;/q-2;-1; |
InChI Key |
OEORWGNCGMQVOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[C-]1P[C-](P1)C(C)(C)C.[CH-]1C=CC=C1.[Co] |
Canonical SMILES |
CC(C)(C)[C-]1P[C-](P1)C(C)(C)C.[CH-]1C=CC=C1.[Co] |
synonyms |
Cobalt, (1,2,3,4,5-eta)cyclopentadienyl-(2,4-bis-(1,1-dimethylethyl)-1 ,3-diphosphete) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

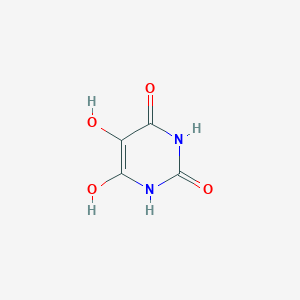
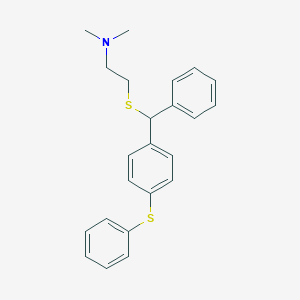

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
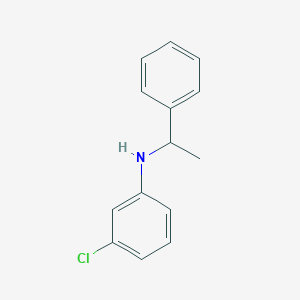
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
